Methyl 2,3-difluoro-5-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

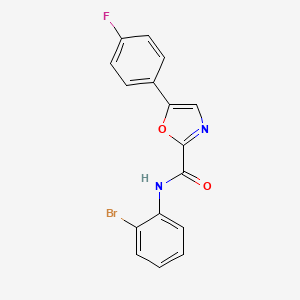

“Methyl 2,3-difluoro-5-methylbenzoate” is a chemical compound with the CAS Number: 1314919-70-4 . It has a molecular weight of 186.16 . The IUPAC name for this compound is methyl 2,3-difluoro-5-methylbenzoate .

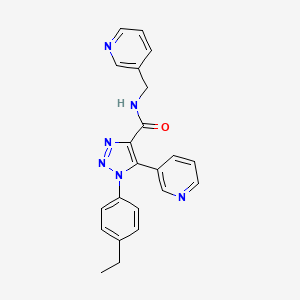

Molecular Structure Analysis

The molecular structure of “Methyl 2,3-difluoro-5-methylbenzoate” can be represented by the InChI code: 1S/C9H8F2O2/c1-5-3-6 (9 (12)13-2)8 (11)7 (10)4-5/h3-4H,1-2H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The process involves double diazotization from m-phenylenediamine . The diazotization reaction is exothermic, and the diazonium intermediates are extremely unstable, which may lead to undesired coupling products and decomposition .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2,3-difluoro-5-methylbenzoate” include a molecular weight of 186.16 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Luminescent Coordination Polymer Formation

Methyl 2,3-difluoro-5-methylbenzoate is used in the formation of luminescent coordination polymers. Research demonstrates that these polymers can be intensely luminescent in the solid state, suggesting potential applications in materials science and nanotechnology (Catalano et al., 2007).

Corrosion Inhibition

Another significant application of this compound is in corrosion inhibition. A theoretical study using Density Functional Theory (DFT) has shown that derivatives of benzimidazole, which include methyl 2,3-difluoro-5-methylbenzoate, can act as corrosion inhibitors for metals like mild steel (Obot & Obi-Egbedi, 2010).

Herbicidal Activity

This compound also shows potential in agriculture as a herbicide. A derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, exhibited potent herbicidal activity and rice selectivity under both greenhouse and field conditions (Hwang et al., 2005).

Antitumor Activity

In the field of medicinal chemistry, fluorinated benzothiazoles, including derivatives of methyl 2,3-difluoro-5-methylbenzoate, have been studied for their antitumor properties. They have been found to be potently cytotoxic in vitro in certain human breast cancer cell lines, suggesting a potential role in cancer therapy (Hutchinson et al., 2001).

Pharmaceutical Stability

Furthermore, methyl 2,3-difluoro-5-methylbenzoate derivatives are used in stabilizing pharmaceutical compounds. A high-performance liquid chromatography method developed for the determination of mebendazole and its degradation product in pharmaceutical forms suggests the importance of these derivatives in ensuring drug stability and efficacy (Al-Kurdi et al., 1999).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2,3-difluoro-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALYFSVHRMRVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-difluoro-5-methylbenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2820017.png)

![5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one](/img/structure/B2820018.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2820020.png)

![3-Cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2820021.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2820026.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2820029.png)

![tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2820036.png)